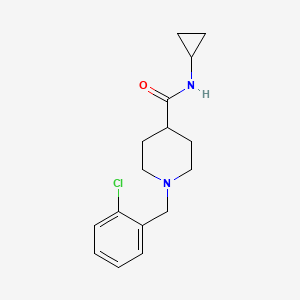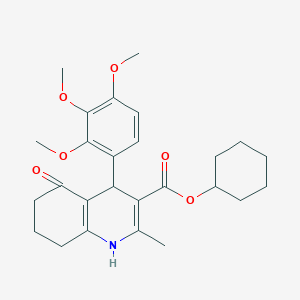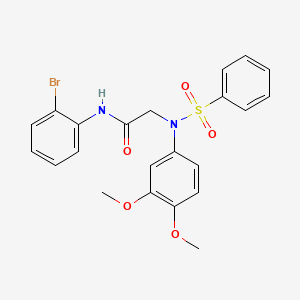![molecular formula C13H18INOS B5172755 N-[2-(tert-butylthio)ethyl]-2-iodobenzamide](/img/structure/B5172755.png)
N-[2-(tert-butylthio)ethyl]-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(tert-butylthio)ethyl]-2-iodobenzamide, also known as TIBO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TIBO belongs to the family of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are used in the treatment of human immunodeficiency virus (HIV) infections.
Mécanisme D'action
N-[2-(tert-butylthio)ethyl]-2-iodobenzamide inhibits the activity of HIV-1 reverse transcriptase by binding to a specific site on the enzyme. This binding prevents the enzyme from converting the viral RNA into DNA, thereby inhibiting the replication of the virus. This compound also inhibits the activity of other viruses by a similar mechanism.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of HIV-1 reverse transcriptase in vitro and in vivo. This compound has also been found to inhibit the replication of other viruses, such as hepatitis B virus and herpes simplex virus. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(tert-butylthio)ethyl]-2-iodobenzamide has several advantages for lab experiments. It is a potent inhibitor of HIV-1 reverse transcriptase and other viruses, making it a valuable tool for studying the replication of these viruses. This compound has also been found to inhibit the growth of cancer cells, making it a valuable tool for studying the mechanisms of cancer cell growth. However, this compound has some limitations for lab experiments. It is a toxic compound and must be handled with care. Additionally, this compound has poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-[2-(tert-butylthio)ethyl]-2-iodobenzamide. One direction is the development of new this compound analogs with improved potency and selectivity for HIV-1 reverse transcriptase and other viruses. Another direction is the study of the mechanisms of this compound inhibition of cancer cell growth, which could lead to the development of new cancer therapies. Additionally, this compound could be studied for its potential use in the treatment of other viral infections, such as influenza and respiratory syncytial virus.
Méthodes De Synthèse
The synthesis of N-[2-(tert-butylthio)ethyl]-2-iodobenzamide involves several steps. The first step involves the reaction of 2-iodobenzamide with tert-butylthiol in the presence of a base to form 2-(tert-butylthio)benzamide. The second step involves the reaction of 2-(tert-butylthio)benzamide with 2-bromoethylamine hydrobromide in the presence of a base to form this compound (this compound).
Applications De Recherche Scientifique
N-[2-(tert-butylthio)ethyl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of HIV-1 reverse transcriptase, the enzyme that converts the viral RNA into DNA. This compound has also been shown to inhibit the replication of other viruses, such as hepatitis B virus and herpes simplex virus. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INOS/c1-13(2,3)17-9-8-15-12(16)10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWUHPZKSQYOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=CC=C1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene](/img/structure/B5172680.png)
![N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5172684.png)
![N-(3-methoxypropyl)-6-[4-(2-phenoxyethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5172698.png)
![1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5172713.png)
![1-[4-(benzyloxy)phenyl]-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5172728.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B5172733.png)

![isopropyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5172742.png)

![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5172768.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5172775.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(2-hydroxyphenyl)-3-phenylpropanamide](/img/structure/B5172781.png)
![N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B5172795.png)
